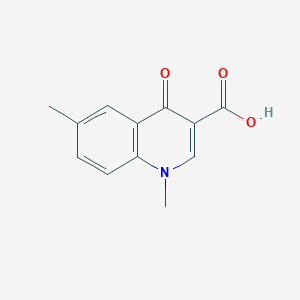

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with two methyl groups at positions 1 and 6, a carboxylic acid group at position 3, and a keto group at position 4.

Propiedades

IUPAC Name |

1,6-dimethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)11(14)9(12(15)16)6-13(10)2/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRENAYCUDGIHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352081 | |

| Record name | 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51726-43-3 | |

| Record name | 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Gould-Jacobs Cyclization with Substituted Anilines

The Gould-Jacobs reaction begins with a methyl-substituted aniline derivative. For instance, 2-amino-5-methylbenzoic acid can serve as the starting material to introduce the C6 methyl group. Reaction with a β-keto ester, such as ethyl acetoacetate, under basic conditions (e.g., sodium ethoxide) yields the cyclized quinoline intermediate. Subsequent N-methylation at the N1 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Example Reaction:

- Cyclization :

$$ \text{2-Amino-5-methylbenzoic acid} + \text{ethyl acetoacetate} \xrightarrow{\text{NaOEt, EtOH}} \text{6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester} $$ - N-Methylation :

$$ \text{Ethyl ester intermediate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester} $$ - Hydrolysis :

$$ \text{Ethyl ester} \xrightarrow{\text{NaOH, reflux}} \text{this compound} $$ .

Alternative Routes via N-Alkylation and Cyclocondensation

N-Alkylation of Isatoic Anhydride Derivatives

A modified approach involves N-alkylation of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) with methylating agents. This method, adapted from Stern et al., proceeds as follows:

Steps :

- N-Methylation :

Isatoic anhydride is treated with methyl bromide in anhydrous DMF using sodium hydride as a base to yield 1-methylisatoic anhydride. - Cyclocondensation :

Reaction with methyl-substituted malonate esters under acidic conditions forms the quinoline skeleton. For example, diethyl methylmalonate introduces the C6 methyl group. - Ester Hydrolysis :

The ethyl ester at position 3 is hydrolyzed using 2N NaOH under reflux, followed by acidification to precipitate the carboxylic acid.

Key Data :

- Yield : Up to 92% for hydrolysis steps.

- Conditions : Reflux in NaOH (2N, 2 hours), acidification to pH 4 with HCl.

Comparative Analysis of Synthetic Methods

Challenges and Optimization

- Regioselectivity : Ensuring methylation occurs exclusively at N1 and C6 requires careful control of reaction conditions. Excess methylating agents or prolonged reaction times may lead to over-alkylation.

- Purification : The final carboxylic acid is isolated via acid precipitation, but residual sodium salts may require repeated washing.

- Scalability : The use of sodium hydride in DMF poses safety concerns at industrial scales. Alternative bases like potassium carbonate in acetone could be explored.

Análisis De Reacciones Químicas

Types of Reactions

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,6-dimethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinoline derivatives, and various substituted quinolines .

Aplicaciones Científicas De Investigación

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of a hydroxyl group at position 4.

Nalidixic Acid: A first-generation quinolone antibiotic with a similar core structure but different substituents.

Fluoroquinolones: A class of antibiotics that include modifications at various positions on the quinoline ring.

Uniqueness

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .

Actividad Biológica

1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 51726-43-3) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer effects, supported by detailed research findings and case studies.

Antiviral Activity

Research indicates that quinoline derivatives exhibit significant antiviral properties. For instance, compounds similar to 1,6-dimethyl-4-oxo-1,4-dihydroquinoline have demonstrated efficacy against Hepatitis B virus (HBV). In vitro studies showed that certain derivatives inhibited HBV replication effectively at concentrations around 10 µM .

Antibacterial Activity

Quinoline derivatives are also noted for their antibacterial activities. A study highlighted that various quinolone compounds exhibited potent activity against multidrug-resistant Mycobacterium tuberculosis strains. The minimum inhibitory concentration (MIC) for some derivatives was as low as 9.97 mM, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. For example, certain compounds within this class have shown selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in tumor cells .

Case Studies and Research Findings

| Study | Findings | Concentration Tested | Effectiveness |

|---|---|---|---|

| Study on HBV Inhibition | Compounds inhibited HBV replication in vitro | 10 µM | High inhibition observed |

| Antitubercular Activity | Active against MDR M. tuberculosis strains | MIC = 9.97 mM | Effective against resistant strains |

| Anticancer Evaluation | Induced apoptosis in HepG2 and MCF7 cells | Varies by compound | Selective cytotoxicity |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antiviral Mechanism : Inhibition of viral replication by targeting enzymes essential for viral DNA synthesis.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.

- Anticancer Mechanism : Induction of cell cycle arrest and apoptosis through interference with DNA replication processes.

Q & A

Q. How can its pharmacokinetic properties be optimized via derivatization?

- Methodological Answer : Esterification (e.g., ethyl or methyl esters) improves oral bioavailability by enhancing lipophilicity (logP from 1.2 to 2.8). Hydrolysis studies in simulated gastric fluid confirm ester-to-acid conversion rates (>90% in 2 hours) . Prodrug strategies, such as amino acid conjugates, enhance tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.